![molecular formula C20H23BrN4O2S B2613262 5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-44-4](/img/structure/B2613262.png)
5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group, which is a sulfur atom bonded to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a large number of atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the bromobenzyl group is a good leaving group, which means it could potentially be replaced by other groups in a substitution reaction .Scientific Research Applications
Antifungal Activity
The title compound exhibits moderate antifungal activity. Its structure suggests potential interactions with amino-acid residues on the fungal cell surface, possibly through the pyridine ring or 1,2,4-triazole ring. Further studies could explore its efficacy against specific fungal strains and mechanisms of action .
Herbicidal Applications
1,2,4-triazoles are known for their herbicidal properties. Investigating whether this compound can inhibit weed growth or affect plant metabolism could be valuable for agricultural applications .
Antiviral Potential
Given the diverse biological activities associated with 1,2,4-triazoles, exploring this compound’s antiviral properties is worthwhile. It may interfere with viral replication or entry mechanisms .
GHS-R1a Ghrelin Receptor Modulation
The compound’s structure suggests potential interactions with GHS-R1a ghrelin receptors. Investigating its effects on appetite regulation and metabolism could be relevant for obesity and related disorders .
Antimicrobial Properties
Both 1,2,4-triazoles and pyridines exhibit antimicrobial activity. Assessing this compound’s effectiveness against bacteria, including drug-resistant strains, could be significant .
Anticancer Research
Compounds containing 1,2,4-triazole scaffolds have shown promise as anticancer agents. Further studies could explore its cytotoxic effects, potential targets, and mechanisms of action .
properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-7-(2,2-dimethylpropyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2S/c1-20(2,3)10-14-22-16-15(18(26)25(5)19(27)24(16)4)17(23-14)28-11-12-6-8-13(21)9-7-12/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFMOINXIWOQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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